molecular formula C9H6BrClO4 B13490780 Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate

Cat. No.: B13490780
M. Wt: 293.50 g/mol
InChI Key: TYXFIHAERFFBGB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H6BrClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the chlorocarbonyl group through a reaction with phosgene or a similar chlorinating agent under controlled conditions. The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorocarbonyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Reduction: Hydroxybenzoates.

    Oxidation: Carboxylic acids or quinones.

Scientific Research Applications

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical intermediates.

    Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorocarbonyl groups are key sites for chemical reactions, allowing the compound to interact with various molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorocarbonyl)benzoate
  • 3-Bromo-5-methylbenzoic acid
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is unique due to the presence of both bromine and chlorocarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups.

Properties

Molecular Formula

C9H6BrClO4

Molecular Weight

293.50 g/mol

IUPAC Name

methyl 3-bromo-5-carbonochloridoyloxybenzoate

InChI

InChI=1S/C9H6BrClO4/c1-14-8(12)5-2-6(10)4-7(3-5)15-9(11)13/h2-4H,1H3

InChI Key

TYXFIHAERFFBGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC(=O)Cl

Origin of Product

United States

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